molecular formula C18H22N2O4S B5184133 N~1~-(2-methoxyethyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2-methoxyethyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5184133
M. Wt: 362.4 g/mol
InChI Key: YGJXTEDMAQCSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-methoxyethyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by the pharmaceutical company Eli Lilly and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

MPEP selectively binds to and blocks the N~1~-(2-methoxyethyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide receptor, which is a subtype of the metabotropic glutamate receptor family. This receptor is involved in the regulation of glutamate neurotransmission, which is important for learning and memory. By blocking N~1~-(2-methoxyethyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, MPEP reduces the excitability of neurons and modulates the release of other neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
MPEP has been shown to have a number of biochemical and physiological effects, including reducing excitotoxicity, increasing neurotrophic factor expression, and modulating synaptic plasticity. It has also been shown to reduce inflammation and oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One advantage of MPEP is its high selectivity for the N~1~-(2-methoxyethyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide receptor, which allows for more specific targeting of this receptor compared to other drugs that may have off-target effects. However, one limitation is that MPEP has a relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are many potential future directions for research on MPEP and its therapeutic applications. One area of interest is its potential use in the treatment of addiction, particularly to drugs of abuse such as cocaine and methamphetamine. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, there is ongoing research on the development of new and more effective N~1~-(2-methoxyethyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide antagonists based on the structure of MPEP.

Synthesis Methods

The synthesis of MPEP involves a multi-step process starting from 2-methylbenzaldehyde. The first step is the condensation of 2-methylbenzaldehyde with ethyl glyoxylate to form a chalcone intermediate. This intermediate is then converted to the corresponding enone by reaction with acetic anhydride and pyridine. The enone is then reduced with sodium borohydride to form the desired product, MPEP.

Scientific Research Applications

MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, anxiety, depression, and addiction. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these disorders.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methylanilino]-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-15-8-6-7-11-17(15)20(14-18(21)19-12-13-24-2)25(22,23)16-9-4-3-5-10-16/h3-11H,12-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJXTEDMAQCSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)NCCOC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(benzenesulfonyl)-2-methylanilino]-N-(2-methoxyethyl)acetamide

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